molecular formula C16H22Cl2N2O4 B2874469 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide CAS No. 618861-88-4

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide

Cat. No.: B2874469
CAS No.: 618861-88-4
M. Wt: 377.26
InChI Key: IZMSAYFTAWTOJM-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes chloroacetyl and methoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with 2-chloroacetamide to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various functionalized derivatives.

Scientific Research Applications

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O4/c1-10(2)9-24-12-5-4-11(6-13(12)23-3)16(19-14(21)7-17)20-15(22)8-18/h4-6,10,16H,7-9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMSAYFTAWTOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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